molecular formula C24H31N3O6 B15016564 N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B15016564
M. Wt: 457.5 g/mol
InChI Key: MFVVZSCAPJIQLK-DHRITJCHSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazide group, a nitrophenyl group, and a phenoxy group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde with 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and inhibition.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrophenyl and phenoxy groups can also participate in non-covalent interactions, such as hydrogen bonding or hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 2-(4-methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the 2,4,4-trimethylpentan-2-yl group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31N3O6

Molecular Weight

457.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C24H31N3O6/c1-23(2,3)15-24(4,5)17-8-10-18(11-9-17)33-14-20(29)26-25-13-16-7-12-19(28)22(32-6)21(16)27(30)31/h7-13,28H,14-15H2,1-6H3,(H,26,29)/b25-13+

InChI Key

MFVVZSCAPJIQLK-DHRITJCHSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-]

Origin of Product

United States

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